苄基 β-D-阿拉伯呋喃糖苷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of Benzyl beta-D-Arabinopyranoside and its derivatives involves complex chemical reactions, including benzylidene acetal formation, hydrogenolysis, and glycosylation processes. For instance, the reaction of benzyl exo-3,4-O-benzylidene-beta-l-arabinopyranoside with different acetobromo sugars leads to the formation of disaccharides and trisaccharides through a series of protected and deprotected steps, showcasing the compound's versatility in synthesis pathways (Lipták et al., 1982).

Molecular Structure Analysis

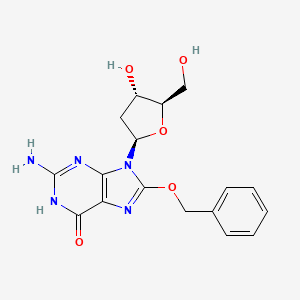

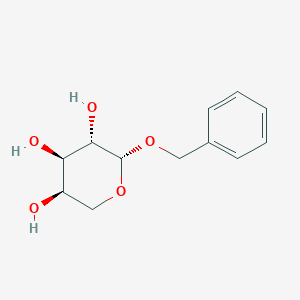

The molecular structure of Benzyl beta-D-Arabinopyranoside derivatives is characterized by their configuration and the presence of various functional groups. The compound and its derivatives exhibit different conformations, such as the pyranose and furanose forms, which are crucial for their reactivity and interaction with other molecules. Studies using NMR spectroscopy provide detailed insights into these structures, aiding in the understanding of their chemical behavior (Lipták et al., 1982).

Chemical Reactions and Properties

Benzyl beta-D-Arabinopyranoside undergoes various chemical reactions, including stereoselective hydrogenolysis and benzoylation, to produce derivatives with specific structural features. These reactions are influenced by the stereochemistry and protective groups present in the compound, leading to selective product formation. The understanding of these reactions facilitates the synthesis of targeted derivatives for research purposes (Lipták, 1978).

Physical Properties Analysis

The physical properties of Benzyl beta-D-Arabinopyranoside, such as solubility, melting point, and crystalline structure, are essential for its application in various scientific studies. For example, the crystal structures of certain derivatives reveal the conformations and intermolecular interactions that dictate their stability and reactivity (Popek et al., 1996).

Chemical Properties Analysis

The chemical properties of Benzyl beta-D-Arabinopyranoside, including reactivity towards different reagents and conditions, are crucial for its functionalization and application in synthesis. The compound's ability to participate in glycosylation reactions, form benzylidene acetals, and undergo selective protective group manipulations highlights its utility in organic synthesis and carbohydrate chemistry (Crich & Yao, 2004).

科学研究应用

合成和氢解:合成了苄基 β-D-阿拉伯呋喃糖苷衍生物,证明了它们在氢解反应中的效用。研究发现,这些衍生物的外消旋异构体的氢解主要产生 4-羟基-3-O-苄基衍生物,而内消旋异构体主要产生 3-羟基-4-O-苄基衍生物 (Lipták, 1978)。

13C-NMR 合成和分析研究:另一项研究探索了苄基 β-D-阿拉伯呋喃糖苷与 α-溴乙酰葡萄糖和 α-溴乙酰鼠李糖的反应,从而合成各种二糖。该研究强调了 NMR 光谱方法在分析这些化合物中的重要性 (Lipták 等人,1982)。

选择性苯甲酰化:对苄基 β-D-阿拉伯呋喃糖苷的选择性苯甲酰化研究产生了各种苯甲酰化衍生物。这项研究提供了对 L-阿拉伯糖和 D-木糖衍生物制备的见解,对碳水化合物化学具有重要意义 (Sivakumaran & Jones, 1967)。

皂苷片段的合成:据报道,使用苄基 β-D-阿拉伯呋喃糖苷作为起始原料,合成了与燕麦根三萜皂苷 Avenacin A-1 相关的二糖和三糖 (Mukhopadhyay & Field, 2004)。

选择性甲苯磺酰化:一项研究证明了苄基 β-D-阿拉伯呋喃糖苷的直接选择性甲苯磺酰化,产生了各种甲苯磺酰衍生物。与使用临时掩蔽基团的间接方法相比,该方法因其简便和高效而备受关注 (Friedman 等人,1970)。

通过烯醇化和环加成反应进行差向异构化:对羰基-C-糖苷差向异构化的研究表明,用 NaOMe 处理会导致异头差向异构化,从而深入了解碳水化合物立体化学 (Wang 等人,2003)。

区域选择性反应:研究了部分受保护糖的区域选择性反应,从而合成了苄基 β-D-阿拉伯呋喃糖苷的各种衍生物。这项研究为合成碳水化合物化学领域做出了贡献 (Schmidt 等人,1985)。

环丙基膦酸酯吡喃糖苷的合成:一项关于苄基 β-D-阿拉伯呋喃糖苷衍生物与氰基甲基膦酸二乙酯反应的研究导致合成了环丙基化糖衍生物,这些衍生物在结构上与抗生素膦霉素有关 (Fatima 等人,1991)。

葡萄中的糖苷:在 Vitis vinifera 葡萄中鉴定了苄基 β-D-阿拉伯呋喃糖苷衍生物,与单萜的二糖糖苷共存,这对于理解葡萄化学具有重要意义 (Williams 等人,1983)。

抗血栓活性:包括苄基 β-D-阿拉伯呋喃糖苷衍生物在内的各种阿拉伯呋喃糖苷的合成研究表明,在大鼠中具有很强的口服抗血栓作用,表明具有潜在的药用价值 (Bozo 等人,1998)。

作用机制

Target of Action

Benzyl beta-D-Arabinopyranoside is a complex molecule with a molecular formula of C12H16O5 It is known that arabinose and its derivatives often interact with various enzymes and proteins in biological systems .

Mode of Action

It is known that arabinose derivatives can interact with enzymes such as α-l-arabinofuranosidases . These enzymes mediate the hydrolysis of glycosidic bonds, which could potentially be influenced by the presence of Benzyl beta-D-Arabinopyranoside .

Biochemical Pathways

Arabinose and its derivatives, including Benzyl beta-D-Arabinopyranoside, are involved in various biochemical pathways. For instance, arabinose is a key component of plant cell walls and is involved in the synthesis of arabinose-containing polymers/compounds . It is also involved in the synthesis of biochemically important molecules such as flavonoids, saponins, and signaling peptides .

Pharmacokinetics

It is known that the compound is solid at room temperature and soluble in dmso . Its stability is also indicated by its storage recommendation at -20° C .

Result of Action

Given its potential interaction with enzymes like α-l-arabinofuranosidases , it may influence the hydrolysis of glycosidic bonds and thus affect the structure and function of various biomolecules.

Action Environment

It is known that the compound is stable at -20° c , suggesting that temperature could be a significant factor in its stability.

属性

IUPAC Name |

(2R,3S,4R,5R)-2-phenylmethoxyoxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O5/c13-9-7-17-12(11(15)10(9)14)16-6-8-4-2-1-3-5-8/h1-5,9-15H,6-7H2/t9-,10-,11+,12-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUGMDBJXWCFLRQ-WISYIIOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)OCC2=CC=CC=C2)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H]([C@@H]([C@@H](O1)OCC2=CC=CC=C2)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl beta-D-Arabinopyranoside | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-[2-[2-[6-(Biotinylaminohexanoyl]aminoethoxy]ethoxy]ethoxy]-4-[3-(trifluoromethyl)-3H-diazirin-3](/img/structure/B1140038.png)

![(3R,4S,5S,6S)-1-Aza-5-carboxyl-4-hydroxy-6-isopropyl-3-methyl-7-oxabicyclo[3.3.0]octan-2-one](/img/structure/B1140041.png)

![5-[(3Ar,4S,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-(5-bromopentyl)pentanamide](/img/structure/B1140046.png)

![Octadecanamide, N-[(1S,2R,3E)-1-[(alpha-D-galactopyranosyloxy)methyl]-2-hydroxy-3-heptadecen-1-yl]-](/img/structure/B1140050.png)

![[(Z)-1-(2-hydroxyphenyl)ethylideneamino] acetate](/img/structure/B1140055.png)

![[(5S,6R,7R,8R)-6-acetyloxy-8-azido-2,2-dimethyl-1,3,10-trioxaspiro[4.5]decan-7-yl] acetate](/img/structure/B1140057.png)